molecular formula C13H15N5O4 B10857310 N-Propargyladenosine

N-Propargyladenosine

Cat. No.: B10857310
M. Wt: 305.29 g/mol
InChI Key: JCLIMDWHRZIHMW-QYVSTXNMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propargyladenosine typically involves the alkylation of adenosine at the N6 position. One common method includes the use of propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Propargyladenosine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-Propargyladenosine exerts its effects primarily through its incorporation into nascent messenger ribonucleic acid transcripts. This incorporation occurs both transcriptionally by ribonucleic acid polymerase I, II, and III and post-transcriptionally by polyadenylate polymerase.

Comparison with Similar Compounds

    N6-Methyladenosine: Another modified nucleoside with a methyl group at the N6 position.

    N6-Isopentenyladenosine: Contains an isopentenyl group at the N6 position.

Comparison: N-Propargyladenosine is unique due to the presence of the propargyl group, which allows it to participate in click chemistry reactions. This property distinguishes it from other modified adenosines like N6-Methyladenosine and N6-Isopentenyladenosine, which do not have the same reactivity with azides .

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

JCLIMDWHRZIHMW-QYVSTXNMSA-N

Isomeric SMILES

C#CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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